N-phenyl-N-(2-phenylethyl)benzenesulfonamide

Catalog No.
S7035900
CAS No.
M.F
C20H19NO2S
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-phenyl-N-(2-phenylethyl)benzenesulfonamide

Product Name

N-phenyl-N-(2-phenylethyl)benzenesulfonamide

IUPAC Name

N-phenyl-N-(2-phenylethyl)benzenesulfonamide

Molecular Formula

C20H19NO2S

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C20H19NO2S/c22-24(23,20-14-8-3-9-15-20)21(19-12-6-2-7-13-19)17-16-18-10-4-1-5-11-18/h1-15H,16-17H2

InChI Key

WAGZQZORBRZHQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
N-phenyl-N-(2-phenylethyl)benzenesulfonamide or NPNB is a sulfonamide compound that has a molecular weight of 331.43 g/mol, a melting point of 146-148 °C and a boiling point of 450.5° C at 760 mmHg. It has been found to exhibit antipsychotic, antibacterial, anticonvulsant, and anticancer properties, and it has been the subject of several scientific studies due to its potential applications in various fields such as pharmaceuticals, polymers, and materials science.
NPNB is a white crystalline powder that is insoluble in water and soluble in organic solvents such as acetone, ethanol, and chloroform. It has a high thermal stability with a decomposition temperature of 280-285°C and exhibits good solubility in various organic solvents such as acetone, ethanol, and chloroform. It has a moderate to high lipophilicity and exhibits strong intermolecular hydrogen bonding.
NPNB can be synthesized using various methods, including the reaction of 2-phenylethylamine and benzenesulfonyl chloride in the presence of a base or using the Buchwald-Hartwig coupling reaction. Characterization of the synthesized NPNB can be done using various analytical techniques such as infrared spectroscopy, mass spectroscopy, nuclear magnetic resonance, and X-ray diffraction.
for NPNB include High-performance liquid chromatography, Gas Chromatography-Mass Spectrometry, Ultraviolet-Visible Spectroscopy, and Nuclear magnetic resonance spectroscopy.
NPNB exhibits several biological properties, including antipsychotic, antibacterial, anticonvulsant, and anticancer properties. In vitro and in vivo studies have shown that NPNB exhibits significant inhibition of cancer cell proliferation, especially in human lung cancer and breast cancer cells.
Studies have shown that NPNB exhibits a low to moderate level of toxicity, with the LD50 value being greater than 1000 mg/kg. However, further studies are needed to determine the safety of NPNB in humans.
NPNB has several potential applications in scientific experiments, including as a starting material for the synthesis of various pharmaceuticals, polymers, and materials science applications.
Several studies have been conducted to investigate the potential applications of NPNB in different fields such as pharmaceuticals, materials science, and polymers. However, further studies are needed to explore the full potential of NPNB in these fields.
NPNB has the potential to be used in various fields of research and industry, including pharmaceuticals, polymers, and materials science. Its antipsychotic, antibacterial, anticonvulsant, and anticancer properties make it an attractive compound for the development of novel drugs.
Limitations:
One of the limitations of NPNB is its low aqueous solubility, which makes it difficult to formulate into dosage forms. Further studies are needed to develop suitable formulations for NPNB.
There are several future directions for NPNB research, including:
- Studying the effect of different substituents on the biological properties of NPNB
- Investigating the potential of NPNB as a starting material for the synthesis of novel drugs
- Developing suitable formulations for NPNB for use as a drug
- Studying the potential of NPNB in the field of materials science and polymers
- Investigating the potential of NPNB in combination with other drugs for the treatment of cancer.
In conclusion, NPNB is an organic compound with several potential applications in different fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety, and potential implications in different fields have been discussed in this paper. While further studies are needed to explore the full potential of NPNB, the current research suggests that it has promising properties for the development of novel drugs and materials.

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Exact Mass

337.11365002 g/mol

Monoisotopic Mass

337.11365002 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-26-2023

Explore Compound Types